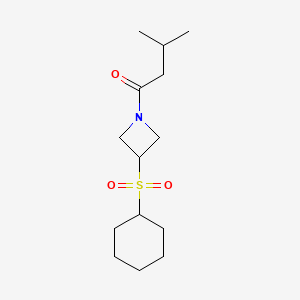

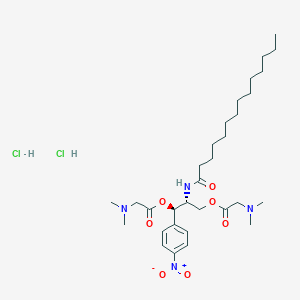

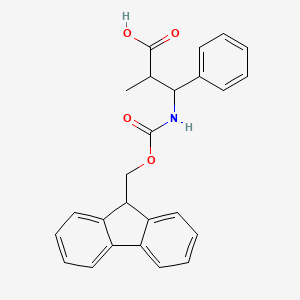

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves multistep processes . For instance, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-analogues were synthesized by multistep synthesis . The newly synthesized compounds were well characterized, and their antimicrobial activities were carried out by disc diffusion and broth dilution methods .Applications De Recherche Scientifique

Enantiospecific Synthesis and Catalytic Applications

Azetidinones, through enantiospecific synthesis methods, have shown promising results in the creation of 4-alkoxyazetidin-2-ones. This process involves thermolysis of N-unsubstituted 4-alkylsulphinyl and 4-benzothiazolylthio-azetidin-2-ones in the presence of primary, secondary, or tertiary alcohols. The configuration of the resulting alkoxy group is meticulously controlled by the stereochemistry of the substituent at position-3, leading to a trans relationship between the two groups. This process has been leveraged for the stereospecific synthesis of (3S,4S)-4-alkoxy-3-phthalimidoazetidin-2-ones and others, illustrating the potential of azetidinones in synthesizing enantiomerically pure compounds, which are crucial in the development of catalytic asymmetric synthesis methodologies (Bachi & Gross, 1983).

Antibody Generation for Sulfonamide Antibiotics

In a distinct application, azetidinone derivatives have been utilized in the generation of broad specificity antibodies for sulfonamide antibiotics, crucial for developing highly sensitive enzyme-linked immunosorbent assays (ELISA). This innovative approach combines antibodies raised against specific haptens to achieve selectivity against common sulfonamide motifs, demonstrating azetidinone's versatility in bioanalytical applications to ensure food safety and regulatory compliance (Adrián et al., 2009).

Advanced Organic Synthesis Techniques

Research has also explored the use of azetidinone derivatives in advanced organic synthesis techniques, such as unusual [2+2]-cycloadditions of carbodiimides to N-alkenylidenetriflamides, showcasing the compound's role in facilitating novel synthetic pathways. This methodology has led to the creation of structurally complex and stereochemically rich compounds, highlighting azetidinone derivatives' contribution to expanding the toolkit for organic chemists (Shainyan et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds containing the azetidin-2-one (β-lactam) ring structure have been known to target the transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .

Mode of Action

Β-lactam antibiotics, which share a similar core structure, function by inhibiting the transpeptidase enzymes, thereby disrupting bacterial cell-wall synthesis .

Biochemical Pathways

Β-lactam antibiotics generally affect the bacterial cell wall synthesis pathway .

Result of Action

Β-lactam antibiotics, which have a similar core structure, typically result in the weakening of the bacterial cell wall, leading to cell lysis and death .

Propriétés

IUPAC Name |

1-(3-cyclohexylsulfonylazetidin-1-yl)-3-methylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3S/c1-11(2)8-14(16)15-9-13(10-15)19(17,18)12-6-4-3-5-7-12/h11-13H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSITSHSXTYQBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CC(C1)S(=O)(=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2884040.png)

![1-[(3-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2884047.png)

![Pyridin-2-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2884050.png)

![2-{[1-(3-chloro-4-fluorophenyl)ethyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2884054.png)